molecular formula C28H29N3O3 B2703902 1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 843623-21-2

1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2703902
CAS RN: 843623-21-2
M. Wt: 455.558
InChI Key: IMMOSOMIRNSESJ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties

A study conducted by Volpi et al. (2017) involved the synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives characterized by their optical properties. The research highlighted the compounds' absorption and fluorescence spectra, showcasing a remarkable Stokes' shift range, which indicates their potential use as luminescent materials. The synthesis process emphasized a one-pot, three-component condensation, showcasing the chemical versatility of such compounds (Volpi et al., 2017).

Biological Activities

Research on imidazole derivatives, such as the one by Sharma et al. (2014), demonstrated the anticancer potential of synthesized compounds against various cancer cell types. This study focused on the compounds' ability to inhibit cell proliferation, induce cell cycle arrest, and promote cellular senescence, suggesting a promising avenue for cancer chemotherapy (Sharma et al., 2014).

Corrosion Inhibition

Imidazole derivatives have also been explored for their corrosion inhibition efficacy. A study by Prashanth et al. (2021) synthesized novel imidazole derivatives and evaluated their performance as corrosion inhibitors on mild steel in acidic solutions. The findings highlighted the influence of functional groups (OH, NH2, OCH3) on the compounds' inhibition efficiency, revealing that certain derivatives could achieve up to 96% efficiency. This suggests their potential application in protecting metals against corrosion, particularly in industrial settings (Prashanth et al., 2021).

Aromatase Inhibition for Breast Cancer Treatment

In the field of breast cancer treatment, novel selenylated imidazo[1,2-a]pyridines were synthesized and demonstrated significant activity against breast cancer cells. Compounds like IP-Se-05 and IP-Se-06 showed high cytotoxicity and were effective in inhibiting cell proliferation, making them potential candidates for breast cancer chemotherapy. Their mechanism of action includes DNA cleavage and apoptosis induction, which is crucial for effective cancer treatment (Almeida et al., 2018).

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-20-8-12-24(13-9-20)34-17-5-16-30-26-7-4-3-6-25(26)29-28(30)21-18-27(32)31(19-21)22-10-14-23(33-2)15-11-22/h3-4,6-15,21H,5,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMOSOMIRNSESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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